molecular formula C13H10F3NOS B13161233 N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine

N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine

Cat. No.: B13161233
M. Wt: 285.29 g/mol
InChI Key: ZHHSYJSRXABLCB-CAOOACKPSA-N
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Description

N-(1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine is a synthetic organic compound featuring a thiophene core substituted with a 4-(trifluoromethyl)phenyl group and an ethylidene hydroxylamine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it structurally relevant for applications in agrochemicals or pharmaceuticals. Its synthesis likely involves condensation of a substituted thiophene-derived ketone with hydroxylamine under acidic conditions, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C13H10F3NOS

Molecular Weight

285.29 g/mol

IUPAC Name

(NE)-N-[1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C13H10F3NOS/c1-8(17-18)11-6-7-12(19-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,18H,1H3/b17-8+

InChI Key

ZHHSYJSRXABLCB-CAOOACKPSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains largely unexplored.
    • Further studies are necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Compound Name Key Structural Features Synthesis Applications/Properties
    N-(1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine Thiophene core, 4-(trifluoromethyl)phenyl, ethylidene hydroxylamine Condensation of thiophene ketone with hydroxylamine; HCl catalysis Potential agrochemical (ryanodine receptor modulation inferred from M.28 class )
    (E)-N-{1-[5-(3-Bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine (CAS: 1118787-06-6) Bromophenyl substituent instead of trifluoromethylphenyl Similar condensation; brominated ketone precursor Likely lower lipophilicity vs. CF₃; may alter bioactivity or solubility
    N-(2,6-Dichloro-4-trifluoromethylphenyl)-N’-(1-phenylethylidene) hydrazines Dichloro-CF₃-phenyl, phenylethylidene hydrazine (not hydroxylamine) Reflux with substituted acetophenone and HCl Intermediate for heterocyclic systems; hydrazine moiety may confer chelating properties
    Chlorantraniliprole (M.28 class ) Anthranilic diamide with CF₃, chloro-substituted pyrazole Multi-step synthesis with halogenated intermediates Ryanodine receptor modulator (insecticide); CF₃ enhances stability and target binding
    3-Chloro-N-phenyl-phthalimide Phthalimide core with chloro and phenyl substituents High-purity synthesis for polyimide monomers Polymer precursor; no thiophene or hydroxylamine groups

    Key Findings:

    Thiophene vs.

    Synthetic Routes :

    • Hydrazine derivatives (e.g., from ) require similar condensation steps but differ in the use of hydrazines instead of hydroxylamines, affecting stability and downstream applications .
    • The bromophenyl analog (CAS: 1118787-06-6) highlights the versatility of this synthetic route for varying aryl groups .

    Potential Applications: The target compound’s structural similarity to M.28 class pesticides () suggests possible insecticidal activity via ryanodine receptor modulation . Hydroxylamine moieties may introduce chelating or redox-active properties, differentiating it from hydrazine-based compounds .

    Challenges :

    • Stability : Hydroxylamines are prone to oxidation, necessitating inert conditions during synthesis .
    • Purification : Column chromatography (as in ) or recrystallization is critical for isolating pure products due to structural complexity .

    Biological Activity

    N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound's chemical structure features a thiophene ring substituted with a trifluoromethyl group and an ethylidene hydroxylamine moiety. This unique configuration may contribute to its biological properties, particularly in targeting specific biochemical pathways.

    Research indicates that compounds similar to this compound may inhibit key enzymes involved in various metabolic processes. For instance, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has been linked to potential therapeutic effects in neurological and psychiatric disorders such as major depressive disorder and schizophrenia . IDO1 plays a crucial role in tryptophan metabolism, influencing immune responses and neuroinflammation.

    Antimicrobial Activity

    Several studies have explored the antimicrobial potential of compounds structurally related to this compound. For example, coumarin derivatives with similar substituents have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL . The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the compound's lipophilicity, facilitating cell membrane penetration.

    Antitumor Activity

    The antitumor properties of hydroxylamine derivatives have also been investigated. Research indicates that certain thiophene-containing compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar antitumor capabilities . The mechanism often involves the induction of apoptosis through oxidative stress pathways.

    Study 1: IDO1 Inhibition

    A study focusing on IDO1 inhibitors highlighted the efficacy of compounds with thiophene structures in reducing neuroinflammation and improving behavioral outcomes in animal models of depression. The selective inhibition of IDO1 led to increased levels of serotonin, providing a potential therapeutic avenue for treating mood disorders .

    Study 2: Antimicrobial Efficacy

    In another investigation, derivatives with trifluoromethyl substitutions were tested against various bacterial strains. The results showed that these compounds had enhanced antimicrobial properties compared to their non-fluorinated counterparts, with significant reductions in bacterial viability observed at low concentrations .

    Data Summary

    Biological Activity Mechanism Reference
    IDO1 InhibitionReduces neuroinflammation
    AntimicrobialDisrupts bacterial cell membranes
    AntitumorInduces apoptosis in cancer cells

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